Propyl Chain LogP Advantage
5-Bromo-1-propyl-1H-indazole exhibits a calculated logP of 3.76 (ACD/Labs) . This is 0.53 units higher than 5-bromo-1-ethyl-1H-indazole (logP 3.23) and 1.42 units higher than 5-bromo-1-methyl-1H-indazole (logP 2.34) [1]. Each additional methylene unit in the N‑alkyl chain raises logP by roughly 0.5 units, meaning the propyl homologue is significantly more lipophilic.
Ethyl: 3.23
Methyl: 2.34
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.76 (ACD/Labs Percepta) |
| Comparator Or Baseline | 5-Bromo-1-ethyl-1H-indazole LogP = 3.23; 5-Bromo-1-methyl-1H-indazole LogP = 2.34 |
| Quantified Difference | +0.53 log units over N-ethyl; +1.42 log units over N-methyl |
| Conditions | ACD/Labs Percepta v14.00 predicted values at 25 °C, pH 7.4 |
Why This Matters
Higher lipophilicity can improve passive membrane permeability and target engagement for intracellular targets, justifying procurement of the propyl analogue when cellular potency is a project priority.
- [1] Molbase / Hit2Lead. 5-Bromo-1-methyl-1H-indazole – LogP 2.34–2.70. View Source
